molecular formula C9H12ClN B2412564 N-(3-chlorophenyl)-N-propylamine CAS No. 31084-60-3

N-(3-chlorophenyl)-N-propylamine

Cat. No. B2412564
CAS RN: 31084-60-3
M. Wt: 169.65
InChI Key: PUAWLYFOEYNUKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-N-propylamine or similar compounds typically involves the reaction of an amine with a suitable organic compound. For example, the synthesis of a related compound, N’-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide, involved the conversion of 3-chlorobenzoic acid .

Scientific Research Applications

  • Antibacterial and Antioxidant Properties : Compounds related to N-(3-chlorophenyl)-N-propylamine, such as 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, have been synthesized and their antibacterial and antioxidant activities studied. Some of these compounds exhibit high antibacterial activity, although they generally do not neutralize superoxide radicals (Arutyunyan et al., 2012).

  • Anticonvulsant Studies : N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to N-(3-chlorophenyl)-N-propylamine, have been prepared and tested in mice for anticonvulsant properties. These compounds were found to be effective in maximal electroshock and subcutaneous pentylene tetrazole seizure test models, indicating their potential use against generalized seizures (Idris et al., 2011).

  • Antifungal Activity : A series of N-substituted compounds related to N-(3-chlorophenyl)-N-propylamine showed antifungal activity against various plant pathogenic fungi. These findings suggest their potential in agricultural applications (Arnoldi et al., 2007).

  • Crystal Structure Analysis : Studies on compounds like N-phenyl-3-(p-chlorophenyl)-2-propenimine have been conducted to understand their crystal structures and charge delocalization, providing insights into their molecular properties (Childs et al., 1989).

  • Synthesis and Photocatalytic Activity : Research on nitrogen-doped TiO2 using different nitrogen dopants, including n-propylamine, revealed that these materials have significant visible light absorption ability and photocatalytic activity, useful in environmental applications (Ananpattarachai et al., 2009).

Safety and Hazards

As with any chemical compound, handling N-(3-chlorophenyl)-N-propylamine should be done with appropriate safety precautions. Although specific safety data for this compound is not available, related compounds such as 3-Chlorophenyl isocyanate are known to be hazardous. They are combustible, cause severe skin burns and eye damage, and may cause respiratory irritation and allergic skin reactions. Therefore, it is reasonable to assume that N-(3-chlorophenyl)-N-propylamine may have similar hazards and should be handled with care .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of N-(3-chlorophenyl)-N-propylamine.

Biochemical Pathways

It’s possible that the compound affects multiple pathways, given its potential interaction with various receptors . The downstream effects of these interactions could include a range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Result of Action

Based on the potential biological activities of similar compounds , it’s plausible that the compound could have a range of effects at the molecular and cellular level, potentially altering cellular processes and functions.

properties

IUPAC Name

3-chloro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAWLYFOEYNUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-propylamine

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